molecular formula C16H15ClN4 B11488105 4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline

4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline

Cat. No.: B11488105
M. Wt: 298.77 g/mol
InChI Key: NFBBPNIDPKZTIX-UHFFFAOYSA-N
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Description

4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]aniline is a complex organic compound that features a unique structure combining a pyrazino-benzimidazole core with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]aniline typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the pyrazino ring and subsequent chlorination. The final step involves the coupling of the aniline group to the chlorinated pyrazino-benzimidazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative. Substitution reactions can result in a wide variety of substituted pyrazino-benzimidazole compounds.

Scientific Research Applications

4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]aniline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[8-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-2-methoxyphenyl: This compound features a similar core structure but with a methoxy group instead of an aniline group.

    N-{4-[8-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-2-methoxyphenyl}-N’-phenylurea: Another derivative with a urea moiety, which may exhibit different biological activities.

Uniqueness

4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]aniline is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)aniline

InChI

InChI=1S/C16H15ClN4/c17-13-2-1-3-14-16(13)21-9-8-20(10-15(21)19-14)12-6-4-11(18)5-7-12/h1-7H,8-10,18H2

InChI Key

NFBBPNIDPKZTIX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C(=CC=C3)Cl)CN1C4=CC=C(C=C4)N

Origin of Product

United States

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